(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(7-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2S/c1-25-15-7-6-12-8-13(19(24)22-17(12)10-15)9-14(11-21)20-23-16-4-2-3-5-18(16)26-20/h2-10H,1H3,(H,22,24)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYSSTROJAUZFY-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)prop-2-enenitrile is a derivative of benzothiazole and quinoline, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

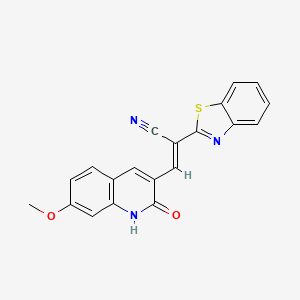

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure incorporates a benzothiazole moiety and a hydroxyquinoline substituent, which are both known for their biological significance.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Viability Studies : The compound has shown potent anticancer effects in vitro, with IC50 values indicating effective inhibition of cell growth in cervical (HeLa) and colon (HCT116) cancer cell lines. For example, related compounds demonstrated IC50 values ranging from 5 to 10 µM against these cell lines .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds in this class have been shown to inhibit the phosphorylation of Chk1, a critical regulator in the DNA damage response pathway .

Antiviral Activity

In addition to anticancer properties, some derivatives of benzothiazole and quinoline have exhibited antiviral activity. For example, certain related compounds have been tested against viral strains such as H5N1 and have shown promising results with high inhibition percentages .

Case Studies

A study conducted on related benzothiazole derivatives revealed that compounds with similar structures to this compound demonstrated significant anti-tubercular activity with MIC values as low as 0.08 µM . This suggests potential applications beyond oncology.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, docking studies indicated that the binding affinity of related compounds was comparable to established inhibitors like Torin2, suggesting a similar mechanism of action .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7h | HeLa | 5 | Chk1 Inhibition |

| 7l | HCT116 | 10 | Chk1 Inhibition |

| 7a | Eca109 | 16.54 | DprE1 Inhibition |

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to study reaction mechanisms and develop new synthetic methodologies.

Biology

Research has indicated potential antimicrobial and anticancer properties of this compound. Studies have shown that derivatives of benzothiazole and quinoline exhibit significant biological activities, making them candidates for further investigation in drug development.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound against various diseases. Its interaction with specific molecular targets may lead to the development of new treatments for conditions such as cancer and bacterial infections.

Industry

In industrial applications, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)prop-2-enenitrile is utilized in developing advanced materials, including organic semiconductors and dyes. Its unique chemical properties make it suitable for various applications in material science.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of compounds related to benzothiazole and quinoline derivatives against various microorganisms. The results indicated that certain derivatives exhibited significant activity against Mycobacterium smegmatis and other pathogens, suggesting their potential as future antimicrobial agents.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Pseudomonas aeruginosa | 12.5 µg/mL |

Anticancer Research

Another study focused on the anticancer properties of similar compounds, demonstrating their ability to inhibit cancer cell proliferation in vitro. The mechanism was attributed to the compound's interaction with cellular pathways involved in cell cycle regulation.

Comparison with Similar Compounds

Structural Comparison

Key Compounds for Comparison :

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile (Compound A) Structure: Benzothiazole core with a dimethylamino group at the β-position. Planarity: Nearly planar conformation (max. deviation: 0.063 Å) stabilized by intramolecular C–H···N hydrogen bonds. Crystal Interactions: π-π stacking between thiazole rings (3.7475 Å) and weak methyl-H interactions.

(E)-2-(1,3-Benzothiazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile (Compound B) Structure: Benzothiazole core with a dihydrobenzodioxin-amino substituent. Flexibility: Benzodioxin ring introduces conformational flexibility compared to rigid quinoline.

Pyrazole Derivatives (Compounds C1–C3: Fluorophenyl-ethenyl-pyrazoles)

- Structure : Pyrazole core with fluorinated hydroxyphenyl groups.

- Electronic Effects : Fluorine atoms increase electronegativity and metabolic stability.

Target Compound :

- Planarity: Expected planar structure due to conjugation across the benzothiazole, enenitrile, and quinoline systems.

- Substituent Effects: The 2-hydroxy-7-methoxyquinolin-3-yl group provides dual hydrogen-bond donors/acceptors (hydroxyl) and electron-donating methoxy groups, enhancing solubility and target binding compared to Compounds A (dimethylamino) and B (benzodioxin).

Physical and Chemical Properties

Computational and Analytical Methods

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via condensation reactions involving benzothiazole and quinoline derivatives. A validated method involves refluxing 1,3-benzothiazol-2-yl acetonitrile with dimethylformamide-dimethyl acetal in acetic acid, yielding the target compound in 88% after recrystallization from ethanol . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction rates.

- Catalyst use : Acidic conditions (e.g., acetic acid) stabilize intermediates.

- Temperature control : Reflux (~100–120°C) balances reactivity and side-product suppression.

- Purification : Ethanol recrystallization improves purity (>95% by HPLC) .

Advanced: How can structural conformation and intermolecular interactions be analyzed to predict crystallographic behavior?

Answer:

X-ray crystallography reveals planar molecular conformations stabilized by non-classical interactions. For analogous benzothiazole derivatives:

- π-π stacking : Centroid distances of 3.7–3.9 Å between benzothiazole rings .

- Torsion angles : Near 0° for E-configuration, confirming planarity.

- Hydrogen bonding : Absence of classical H-bonds necessitates reliance on van der Waals forces.

| Parameter | Value | Implications |

|---|---|---|

| Planarity deviation | <0.07 Å | Facilitates π-π stacking |

| Centroid distance | 3.7475 Å | Stabilizes crystal packing |

| Solvent choice (X-ray) | Ethanol | Yields high-quality single crystals |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans vinyl protons) .

- FT-IR : Identify nitrile (C≡N) stretches at ~2220 cm⁻¹ and hydroxyl (O-H) bands at ~3400 cm⁻¹ .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) matching theoretical mass .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) arise from:

- Sample variability : Use standardized cell lines (e.g., HeLa, MCF-7) and control for degradation via continuous cooling .

- Assay conditions : Optimize pH (7.4 for cellular assays) and solvent (DMSO <0.1% v/v) to avoid cytotoxicity .

- Mechanistic studies : Pair in vitro assays with molecular docking to validate target binding (e.g., kinase inhibition) .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

- Antimicrobial : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial models .

- Anticancer : MTT assays using human cancer cell lines (IC₅₀ values <10 μM indicate potency) .

- Anti-inflammatory : COX-2 inhibition assays with IC₅₀ comparisons to reference drugs .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking simulations : Use AutoDock Vina to predict binding to targets (e.g., EGFR, DNA gyrase) .

- QSAR models : Correlate substituent electronegativity (e.g., nitro groups) with antimicrobial activity .

- ADMET prediction : SwissADME estimates bioavailability (%F >30%) and blood-brain barrier penetration .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of nitrile groups .

- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in buffer immediately before use .

Advanced: How can researchers address limitations in experimental reproducibility for SAR studies?

Answer:

- Synthetic batch consistency : Monitor reaction progress via TLC (Rf = 0.5 in hexane/ethyl acetate 3:1) .

- Statistical validation : Use triplicate measurements and ANOVA (p <0.05) to confirm significance .

- Cross-lab validation : Share protocols via platforms like Protocols.io to standardize assays .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

Answer:

- OECD guidelines : Follow Test No. 423 (acute oral toxicity) and No. 471 (genotoxicity) .

- FDA compliance : Ensure in vitro studies are labeled "For Research Use Only" to meet non-clinical standards .

Advanced: How can cryo-EM or NMR elucidate dynamic interactions in solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.